molecular formula C8H14N4O B1478801 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098089-92-8

3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1478801
CAS No.: 2098089-92-8
M. Wt: 182.22 g/mol
InChI Key: SSEUZLIFRNWVQD-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane derivatives are a class of compounds that have been studied for their potential as high-energy density compounds (HEDCs) . These compounds often contain an aza nitrogen atom and nitro substituent .


Synthesis Analysis

While specific synthesis methods for “3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol” are not available, similar bicyclic structures have been synthesized using various catalysts . For instance, the conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton has been reported using imine photochemistry .


Molecular Structure Analysis

The molecular structure of similar compounds, such as Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, base-catalyzed deuterium exchange reactions of 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptan-2-one have been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the density, heat of sublimation, and impact sensitivity of bicyclo[3.1.1]heptane derivatives were estimated by electrostatic potential analysis of the molecular surface .

Scientific Research Applications

  • Synthesis of Bicyclic Morpholines

    Bridged bicyclic morpholines, including structures similar to 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol, have been identified as crucial building blocks in medicinal chemistry. These compounds are highlighted for their achiral nature and similarity in lipophilicity to morpholine, indicating their potential in drug design and synthesis (Walker et al., 2012).

  • Applications in Drug Discovery

    Various azabicyclo compounds have been synthesized and evaluated for their potential applications in drug discovery. For instance, substituted 3-azabicyclo[3.2.0]heptanes have been developed as attractive building blocks, employing common chemicals and showcasing their utility in the synthesis of pharmacologically active compounds (Denisenko et al., 2017).

  • Versatile Intermediates for Asymmetric Synthesis

    Azabicyclo[3.1.0]hexane-1-ols, which share structural similarities with this compound, have been recognized as versatile intermediates. They have been used in the asymmetric synthesis of biologically active compounds, showcasing their potential in creating pharmacologically relevant products (Jida et al., 2007).

Future Directions

Future research could focus on designing new potential HEDCs with good detonation properties and stability . Theoretical calculations are considered to be safe and effective, and are widely used .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol are currently unknown. This compound is structurally similar to other bicyclo[3.1.1]heptane derivatives , which have been studied for their potential biological activities.

Mode of Action

The mode of action of 3-(2-Azidoethyl)-3-azabicyclo[31It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, similar to other small organic molecules .

Properties

IUPAC Name

3-(2-azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c9-11-10-1-2-12-4-6-3-7(5-12)8(6)13/h6-8,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUZLIFRNWVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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